molecular formula C51H64N12O12S2 B1671085 Echinomycin CAS No. 512-64-1

Echinomycin

Cat. No. B1671085
CAS RN: 512-64-1
M. Wt: 1101.3 g/mol
InChI Key: AUJXLBOHYWTPFV-VITLIGDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Echinomycin is a peptide antibiotic. It is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha .


Synthesis Analysis

Echinomycin is a bis-intercalator peptide and is biosynthesized by a unique nonribosomal peptide synthetase (NRPS). It is isolated from various bacteria such as Streptomyces lasalienis . The biosynthesis of echinomycin starts with molecule QC. L-tryptophan is the precursor for QC and its biosynthesis parallels the first stage of nikkomycin biosynthesis .


Molecular Structure Analysis

Echinomycin is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . The structure of Ecm16, a protein involved in echinomycin resistance, closely resembles that of UvrA, the DNA damage sensor component of the prokaryotic nucleotide excision repair system .


Chemical Reactions Analysis

Echinomycin interacts with DNA through three different interactions: Van der Waals forces, hydrogen bonding, and intercalation . The mechanism is proposed to proceed through two steps. Initially, Emc18 transfers the activated methyl group from SAM to one of the sulfur atoms in the disulfide bond. Secondly, deprotonation of the alpha proton to the tertiary sulfonium cation promotes the rearrangement for the formation of the thioacetal bond .


Physical And Chemical Properties Analysis

Echinomycin has a molar mass of 1101.26 g/mol . It is supplied as a lyophilized powder. For a 1 mM stock, reconstitute 1 mg of powder in 0.91 mL of DMSO . It is soluble in DMSO at 5 mg/mL .

Scientific Research Applications

Antitumor Activity

Echinomycin exhibits potent antitumor activity against various cancer types. It has been shown to be effective in inhibiting the proliferation of cells in cancers such as hepatocellular carcinoma, melanoma, leukemia, breast cancer, and glioma . Its mechanism of action involves bis-intercalation and high-affinity binding to the 5′-CG bases of DNA, preventing the unwinding of the double helix and thus inhibiting chromosomal DNA replication .

Anti-Proliferative and Anti-Invasive Effects in Glioblastoma

Studies have demonstrated that echinomycin encapsulated in cyclodextrin inclusion complexes and further incorporated into liposomes can significantly inhibit cell proliferation and invasion in glioblastoma models . This encapsulation enhances solubility and therapeutic potency, potentially offering a new approach to glioblastoma treatment .

Autophagy-Mediated Death in Pancreatic Cancer

Echinomycin has been repurposed for the treatment of pancreatic cancer through actively targeted nanodelivery systems. This approach induces autophagy-mediated cell death in chemoresistant pancreatic cancer, providing a promising alternative to traditional apoptosis-based therapies .

Orphan Drug Status for Acute Myeloid Leukemia (AML)

The compound has received orphan drug status for AML in the USA due to its ability to selectively kill leukemia-initiating cells without harming normal stem cells. This selective cytotoxicity makes it a valuable research tool for developing targeted therapies for relapsed AML .

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

Echinomycin is a potent inhibitor of HIF-1 DNA-binding, a factor that controls genes necessary for tumor biology, including cell growth, glycolysis, angiogenesis, metastasis, and invasion . By inhibiting HIF-1, echinomycin can disrupt the cellular processes that contribute to tumor development and progression.

Development of New Formulations and Delivery Systems

Due to its low bioavailability and water solubility, there is ongoing research to develop new formulations and delivery systems for echinomycin. These include complexing with cyclodextrins and encapsulating in liposomes to enhance its solubility and reduce side effects, making it more suitable for clinical applications .

Safety And Hazards

Echinomycin should be handled with care. Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of water .

Future Directions

Echinomycin has been repurposed for treatment of pancreatic cancer. Tumor-specific uptake, biodistribution, efficacy of nanodelivered echinomycin, and mechanism of cell death were assessed in aggressive, metastatic models of pancreatic cancer . The nanomaterial will provide a promising and broadly effective antifungal strategy and represent a potentially repositionable candidate for the treatment of fungal infections .

properties

IUPAC Name

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXLBOHYWTPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5031266
Record name Echinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5031266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1101.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.
Record name ECHINOMYCIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Echinomycin

CAS RN

1403-88-9, 512-64-1
Record name Levomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Echinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5031266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Echinomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echinomycin
Reactant of Route 2
Echinomycin
Reactant of Route 3
Echinomycin
Reactant of Route 4
Echinomycin
Reactant of Route 5
Echinomycin
Reactant of Route 6
Echinomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.